molecular formula C21H16FN3O3S2 B2415978 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 1260906-82-8

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No. B2415978
CAS RN: 1260906-82-8
M. Wt: 441.5
InChI Key: NBKPAAMDKMQHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. It includes a thieno[3,2-d]pyrimidin-2-yl group, a fluorophenyl group, and a methoxyphenyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its molecular structure . It is likely to have a high molecular weight and a complex 3D structure . The exact properties can be determined using various analytical techniques .

Scientific Research Applications

Quantum Chemical Insights and Antiviral Potential

A study provides quantum chemical insight into the molecular structure, natural bond orbital (NBO) analysis, and spectroscopic (FT–IR, FT–Raman) properties of a novel antiviral active molecule related to the compound of interest. The research includes drug likeness analysis and molecular docking against SARS-CoV-2 protein, highlighting its potential antiviral efficacy. This comprehensive analysis underscores the molecule's structural and electronic properties, contributing to understanding its mechanism of action against viruses (Mary et al., 2020).

Antitumor Activity

Another study focuses on the synthesis and evaluation of antitumor activity of new derivatives related to the core structure, specifically thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds displayed potent anticancer activity comparable to doxorubicin against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This suggests the potential therapeutic applications of these derivatives in cancer treatment (Hafez & El-Gazzar, 2017).

Inhibitor Design and Synthesis

Research into dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) has led to the development of compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold. These compounds, particularly a classical analogue, have shown potent inhibitory activity against both human TS and DHFR, indicating potential as chemotherapeutic agents (Gangjee et al., 2008).

Crystallographic Characterization

Several studies have provided crystallographic characterizations of compounds with a core structure similar to the compound . These analyses offer insights into the compounds' conformational and intermolecular interactions, contributing to a deeper understanding of their chemical behavior and potential biological interactions (Subasri et al., 2017).

properties

IUPAC Name

2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S2/c1-28-17-9-5-3-7-14(17)23-18(26)12-30-21-24-15-10-11-29-19(15)20(27)25(21)16-8-4-2-6-13(16)22/h2-11H,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKPAAMDKMQHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.